molecular formula C15H17NO3 B2504923 4-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE CAS No. 1428379-88-7

4-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE

Cat. No.: B2504923
CAS No.: 1428379-88-7
M. Wt: 259.305
InChI Key: CXMHZFQFHGHSHU-UHFFFAOYSA-N
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Description

4-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE (CAS 1428379-88-7) is a synthetic benzamide derivative with a molecular weight of 259.30 g/mol and the molecular formula C 15 H 17 NO 3 . Its chemical structure consists of a 4-ethoxy benzamide group linked via a nitrogen atom to an ethyl chain terminating in a furan-3-yl heterocyclic ring . This specific structural architecture makes it a compound of significant interest in medicinal chemistry and pharmacological research. Benzamide derivatives are a prolific source of bioactive molecules and are extensively investigated for their potential as therapeutic agents. Recent scientific literature highlights that related N-benzamide compounds have demonstrated potent and selective antagonistic activity against specific ligand-gated ion channels, such as the Zinc-Activated Channel (ZAC), which plays a role in neurological signaling pathways . Furthermore, structural analogs bearing the benzamide pharmacophore are being actively explored in the development of novel antibacterial agents, indicating the potential of this chemical class in addressing bacterial infections . Researchers utilize this high-purity compound as a key intermediate or building block in organic synthesis, as a reference standard in analytical studies, and as a core scaffold for developing new molecular entities in drug discovery projects. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-N-[2-(furan-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-19-14-5-3-13(4-6-14)15(17)16-9-7-12-8-10-18-11-12/h3-6,8,10-11H,2,7,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMHZFQFHGHSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Ethoxy N 2 Furan 3 Yl Ethyl Benzamide

Strategic Disconnections and Precursor Synthesis

The primary retrosynthetic disconnection of the target molecule, 4-Ethoxy-N-[2-(furan-3-yl)ethyl]benzamide, occurs at the amide bond. This cleavage identifies two essential precursors: the 4-ethoxybenzoic acid backbone and the 2-(furan-3-yl)ethylamine side-chain. The successful synthesis of the final compound hinges on the efficient preparation of these two key intermediates.

Synthesis of 4-Ethoxybenzoic Acid Derivatives

4-Ethoxybenzoic acid is a crucial precursor, typically synthesized from the more readily available 4-hydroxybenzoic acid or its esters. A common and effective method is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of a 4-hydroxybenzoate (B8730719) ester, such as methyl 4-hydroxybenzoate, using a suitable base, followed by nucleophilic substitution with an ethylating agent like ethyl iodide or diethyl sulfate. The resulting ester is then hydrolyzed to yield 4-ethoxybenzoic acid.

The reaction conditions for the alkylation step are pivotal for achieving high yields. The choice of base and solvent can significantly influence the reaction's efficiency.

Table 1: Representative Conditions for Williamson Ether Synthesis of 4-Ethoxybenzoate

Starting Material Base Ethylating Agent Solvent Product
Methyl 4-hydroxybenzoate Potassium Carbonate (K₂CO₃) Ethyl Iodide (C₂H₅I) Acetone Methyl 4-ethoxybenzoate

Metabolic engineering approaches have also been explored for the synthesis of 4-hydroxybenzoic acid (4-HBA) derivatives in microorganisms like Escherichia coli. nih.govresearchgate.net These methods utilize cellular pathways, such as the shikimate pathway, to produce 4-HBA from simple carbon sources, which can then be chemically modified to the desired ethoxy derivative. nih.gov

Synthesis of 2-(Furan-3-yl)ethylamine and Analogues

The synthesis of 2-(furan-3-yl)ethylamine is more complex due to the reactivity of the furan (B31954) ring. A viable synthetic route often starts with a 3-substituted furan precursor, such as furan-3-carbonitrile or 3-(cyanomethyl)furan. The critical step is the reduction of the nitrile group to a primary amine.

One established method for this transformation is catalytic hydrogenation. This process typically employs catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere. prepchem.com Another powerful reducing agent for this conversion is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Table 2: Common Reduction Methods for Synthesis of 2-(Furan-3-yl)ethylamine

Precursor Reagent/Catalyst Solvent Product
3-(Cyanomethyl)furan Raney Nickel, H₂ Methanol/Ammonia 2-(Furan-3-yl)ethylamine
3-(Cyanomethyl)furan Lithium Aluminum Hydride (LiAlH₄) Diethyl Ether 2-(Furan-3-yl)ethylamine

Alternative strategies may involve the Hofmann rearrangement of furan-3-propionamide or the Curtius rearrangement of furan-3-propionyl azide (B81097), although these methods can be more hazardous and require careful handling of intermediates.

Amide Bond Formation Strategies for the Benzamide (B126) Core

The formation of the amide bond between 4-ethoxybenzoic acid and 2-(furan-3-yl)ethylamine is the final and crucial step in the synthesis. Direct reaction between a carboxylic acid and an amine is generally inefficient and requires high temperatures, which can be detrimental to sensitive molecules. chemistrysteps.com Therefore, the carboxylic acid must first be "activated" to facilitate the reaction under milder conditions.

Direct Amidation and Condensation Reactions

To overcome the high energy barrier of direct amidation, coupling agents are employed. These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.

N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent for amide bond formation. youtube.comluxembourg-bio.com The mechanism involves the activation of the carboxylic acid (4-ethoxybenzoic acid) by DCC. The carboxylic acid adds across one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. luxembourg-bio.comlibretexts.org This intermediate has a good leaving group, which is subsequently displaced by the nucleophilic attack of the amine (2-(furan-3-yl)ethylamine). youtube.com

The primary drawback of this method is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble and can be removed by filtration. luxembourg-bio.com The reaction is typically performed in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. chemistrysteps.com

Reaction Scheme: DCC-Mediated Coupling

Activation: 4-Ethoxybenzoic Acid + DCC → O-Acylisourea Intermediate

Coupling: O-Acylisourea Intermediate + 2-(Furan-3-yl)ethylamine → this compound + Dicyclohexylurea (DCU)

To suppress side reactions and minimize racemization (if chiral centers are present), additives such as 1-hydroxybenzotriazole (HOBt) are often included.

An alternative to carbodiimide coupling is the two-step process involving the conversion of the carboxylic acid into an even more reactive derivative, such as an acyl chloride or an activated ester. uclan.ac.uk

Acyl Chloride Method: 4-Ethoxybenzoic acid can be converted to 4-ethoxybenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts rapidly with 2-(furan-3-yl)ethylamine, often in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to scavenge the HCl byproduct.

Activated Ester Method: This method involves reacting 4-ethoxybenzoic acid with an alcohol, such as N-hydroxysuccinimide (NHS) or pentafluorophenol, in the presence of a coupling agent like DCC. This forms a stable but reactive "activated ester." This isolated intermediate can then be reacted with 2-(furan-3-yl)ethylamine in a separate step to form the desired amide. This approach is particularly useful when purification of the final product from coupling agent byproducts is challenging. The use of activated amides has also been explored for synthesizing anhydrides, which can then serve as acylating agents. acs.org

Table 3: Comparison of Amide Bond Formation Strategies

Method Activating Agent Key Intermediate Byproduct Conditions
DCC Coupling N,N'-Dicyclohexylcarbodiimide (DCC) O-Acylisourea Dicyclohexylurea (DCU) Aprotic solvent, Room Temp.
Acyl Chloride Thionyl Chloride (SOCl₂) Acyl Chloride SO₂, HCl Anhydrous, often with base
Phosphonium-Based Coupling Reagents (e.g., HATU, Propylphosphonic Anhydride)

Phosphonium salts are a class of coupling reagents that facilitate amide bond formation by activating the carboxyl group of a carboxylic acid. issuu.com This activation typically involves the formation of a phosphonium or benzotriazolyl ester as an intermediate, which then readily reacts with an amine to form the desired amide with minimal side reactions. issuu.com Unlike some other coupling methods, the use of phosphonium salts avoids the formation of urea byproducts. issuu.com

One of the most effective and widely used phosphonium-based reagents is HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]). First reported in 1993, HATU is renowned for its ability to efficiently prepare active esters from carboxylic acids, specifically those derived from 1-hydroxy-7-azabenzotriazole (HOAt). mychemblog.com In the synthesis of this compound, the process begins with the deprotonation of 4-ethoxybenzoic acid by a base. The resulting carboxylate anion attacks the electron-deficient carbon atom of HATU. commonorganicchemistry.com This leads to the formation of an OAt-activated ester, which is a highly reactive intermediate. commonorganicchemistry.com This active ester is then subjected to nucleophilic attack by the amine, 2-(furan-3-yl)ethylamine, to yield the final amide product. commonorganicchemistry.com HATU is favored for its rapid reaction times and its ability to suppress epimerization, particularly in peptide synthesis. peptide.com

Another significant reagent in this category is Propylphosphonic Anhydride (T3P®). T3P® is a mild, low-toxicity coupling agent that serves as an excellent water scavenger. researchgate.net It is known for its broad functional group tolerance and for producing water-soluble byproducts, which simplifies the purification process and often leads to high purity and yield of the final product. T3P® is particularly useful in large-scale industrial synthesis due to its stability and affordability. fluorochem.co.ukresearchgate.net It can be used as a coupling reagent for the synthesis of amides from carboxylic acids and amines.

Table 1: Comparison of Phosphonium-Based Coupling Reagents
FeatureHATUPropylphosphonic Anhydride (T3P®)
MechanismForms a highly reactive OAt-activated ester intermediate. commonorganicchemistry.comActs as a powerful dehydrating agent to facilitate amide bond formation. researchgate.net
Key AdvantagesHigh efficiency, fast reaction times, low rates of racemization. mychemblog.compeptide.comMild conditions, low toxicity, water-soluble byproducts, suitable for large-scale synthesis. researchgate.net
ByproductsTetramethylurea and HOAt. youtube.comn-propylphosphonic acids, which are water-soluble and easily removed.
Typical SolventsAprotic solvents such as DMF or DCM. youtube.comOften sold as a solution in solvents like ethyl acetate or DMF. researchgate.net
Imidazole-Based Activating Agents (e.g., N,N'-Carbonyldiimidazole)

Imidazole-based reagents provide another effective route for the synthesis of amides. N,N'-Carbonyldiimidazole (CDI) is a prominent example, valued for its utility in intermolecular condensation reactions under mild conditions. researchgate.netgoogle.com The mechanism for CDI-mediated amidation involves the activation of the carboxylic acid, in this case, 4-ethoxybenzoic acid. The carboxylic acid reacts with CDI to form a highly reactive N-acylimidazolide intermediate. This intermediate is then susceptible to nucleophilic attack by an amine. The subsequent reaction with 2-(furan-3-yl)ethylamine leads to the formation of the desired this compound. A significant advantage of using CDI is that the byproducts of the reaction are imidazole and carbon dioxide, which are easily removed from the reaction mixture. researchgate.net This method has been shown to reduce reaction times significantly compared to other protocols, often completing the amidation in minutes without the need for dry organic solvents or a nitrogen atmosphere. researchgate.net

Optimization of Synthetic Pathways

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvents, bases, temperature, and reaction time is crucial for maximizing yield and minimizing the formation of impurities.

Influence of Solvents and Bases on Reaction Efficiency and Selectivity

The choice of solvent and base plays a critical role in amide bond formation. Aprotic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF) are commonly employed. mychemblog.comfishersci.at The solubility of the reagents and intermediates can be a key factor, and more polar solvents like DMF often enhance solubility. luxembourg-bio.com

Bases are essential for most amide coupling reactions. In methods utilizing phosphonium salts like HATU or BOP, a base is required to deprotonate the carboxylic acid, forming a carboxylate that can then react with the coupling agent. issuu.comhepatochem.com Tertiary amines, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine, are frequently used for this purpose. growingscience.com Inorganic bases like sodium carbonate or potassium carbonate can also be effective, sometimes resulting in cleaner reactions and simpler work-up procedures. The selection of the appropriate base is crucial, as its strength and steric properties can influence the reaction rate and the prevalence of side reactions. growingscience.com

Table 2: Effect of Solvent and Base on a General Benzamide Synthesis
Coupling ReagentSolventBaseGeneral Outcome
HATUDMFDIPEAHigh efficiency due to good solubility and effective activation. growingscience.comcommonorganicchemistry.com
T3P®Ethyl AcetateTriethylamineClean reaction with easy removal of water-soluble byproducts.
Acyl ChlorideDCMPyridineRapid reaction, but requires prior conversion of carboxylic acid to acyl chloride. fishersci.at
CDITHFNone requiredMild conditions with gaseous and soluble byproducts. researchgate.net

Temperature and Reaction Time Control in Synthesis

Control over temperature and reaction duration is fundamental to achieving high yields and purity. Amide coupling reactions, especially those involving highly reactive intermediates like acyl chlorides, are often exothermic and are typically initiated at reduced temperatures (e.g., 0 °C) to manage the reaction rate and prevent side reactions. globalconference.info The reaction may then be allowed to warm to room temperature to proceed to completion. nih.gov

The optimal reaction time can vary significantly, from minutes to several hours, depending on the specific reagents and conditions used. researchgate.net Continuous monitoring of the reaction's progress, for example through thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), is essential to determine the point of completion and to avoid potential degradation of the product with prolonged reaction times. In some cases, a moderate increase in temperature can accelerate the reaction, but this must be balanced against the risk of promoting side reactions or decomposition. nih.govnih.gov

Advanced Synthetic Approaches

To improve the efficiency and environmental footprint of chemical syntheses, advanced techniques are continuously being developed. These methods often offer significant advantages over traditional synthetic protocols.

Microwave-Assisted Synthesis Techniques for Benzamide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jocpr.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently through a process known as dielectric heating. youtube.com Compared to conventional heating methods that rely on external heat sources, microwave heating can lead to a more uniform temperature distribution throughout the reaction volume. jocpr.com

For the synthesis of benzamide and related heterocyclic derivatives, microwave assistance has been shown to dramatically reduce reaction times, often from hours to just a few minutes. jocpr.comresearchgate.netarkat-usa.org This rapid heating can also lead to higher reaction yields and improved product purity by minimizing the formation of byproducts that can occur during prolonged heating. jocpr.commdpi.com The application of microwave-assisted techniques to the coupling of 4-ethoxybenzoic acid and 2-(furan-3-yl)ethylamine could therefore provide a more rapid and efficient pathway to this compound.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzimidazole Derivatives (Illustrative Example)
ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time2-15 hours jocpr.com5-15 minutes arkat-usa.orgmdpi.com
Typical YieldOften <50% jocpr.com86% to >95% mdpi.com
Energy EfficiencyLower, as the entire apparatus is heated.Higher, as only the reaction mixture is heated directly. jocpr.com
Process ControlLess precise temperature control.Accurate and immediate temperature control. arkat-usa.org

Considerations for Scalable Synthesis and Automated Platforms

The transition from bench-scale synthesis to larger-scale production of this compound necessitates careful consideration of reaction efficiency, safety, and cost-effectiveness. Scalable synthesis strategies for related compounds often focus on streamlined processes and the use of robust, readily available starting materials. rsc.orgnih.gov For amide synthesis, this includes optimizing coupling reagents and reaction conditions to maximize yield and minimize side products.

Automated synthesis platforms have emerged as a powerful tool for accelerating the synthesis of amide-containing compounds, including complex molecules and compound libraries. researchgate.netsynplechem.com These systems offer significant advantages in terms of reproducibility, efficiency, and reduced manual intervention.

Key Features of Automated Amide Synthesis Platforms:

Flow Chemistry: Many automated synthesizers utilize continuous flow technology. amidetech.comamidetech.com This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yield and purity. amidetech.com

Pre-packed Reagents: Systems often employ pre-filled reagent cartridges or capsules, which contain all the necessary reagents and materials for a specific reaction, such as amide bond formation. synplechem.commerckmillipore.com This simplifies the experimental setup and minimizes human error. merckmillipore.com

Integrated Purification: The entire process, from reaction to product isolation and purification, can be performed automatically by the system. researchgate.netmerckmillipore.com

These automated platforms can be adapted for the synthesis of this compound, significantly accelerating the discovery and optimization of synthetic routes. researchgate.net By leveraging such technologies, multi-gram preparation of target molecules becomes more feasible. nih.gov

Table 1: Comparison of Synthesis Approaches

Feature Traditional Batch Synthesis Automated Flow Synthesis
Control Manual control of variables Precise, automated control over parameters amidetech.com
Scalability Can be challenging, often requires re-optimization More readily scalable by extending run time amidetech.com
Reproducibility Operator-dependent High reproducibility synplechem.com
Efficiency Can be time-consuming with manual workup Rapid synthesis and integrated purification researchgate.netmerckmillipore.com
Safety Handling of reagents can pose risks Enclosed system enhances safety

Isolation and Purification Protocols

Achieving high purity of the final compound is paramount. Standard protocols for the isolation and purification of benzamide derivatives typically involve a combination of chromatographic separation and crystallization techniques.

Chromatographic Separation Techniques (e.g., Silica Gel Chromatography)

Flash column chromatography using silica gel is a widely employed method for purifying amide compounds from crude reaction mixtures. researchgate.netamazonaws.com This technique separates the target compound from unreacted starting materials, reagents, and byproducts based on differences in polarity.

The selection of the eluent (solvent system) is critical for achieving effective separation. For compounds of intermediate polarity like many benzamides, mixtures of a non-polar solvent (such as hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) are commonly used. beilstein-journals.orgfigshare.com The ratio of these solvents is adjusted to achieve optimal separation. osaka-u.ac.jp The progress of the separation is typically monitored by thin-layer chromatography (TLC). amazonaws.com

Table 2: Typical Solvent Systems for Silica Gel Chromatography of Amides

Solvent System Polarity Typical Application
Hexane / Ethyl Acetate Low to Medium Widely used for a broad range of amide polarities beilstein-journals.orgfigshare.com
Petroleum Ether / Ethyl Acetate Low to Medium Purification of products from complex reaction mixtures researchgate.net
Dichloromethane / Methanol Medium to High For more polar amide compounds

Recrystallization and Crystallization Methods

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. nih.gov This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the crude product is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.

For benzamide derivatives, common solvents for recrystallization include ethanol, water, or mixtures thereof. nih.govacs.org The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Single crystals suitable for X-ray diffraction analysis can often be grown using these methods, allowing for unambiguous structure determination. nih.gov Studies on the crystallization of N-(furan-3-yl)benzamide, a closely related structure, have utilized single-crystal X-ray diffraction to determine its molecular and crystal structure. researchgate.netnih.gov

Table 3: Common Recrystallization Solvents for Benzamides

Solvent Characteristics
Ethanol Often used for needle-like crystal formation nih.gov
Water-Ethanol Mixtures Allows for fine-tuning of solvent polarity and solubility acs.org
Aqueous Solutions Used for slow crystallization to obtain high-quality crystals nih.gov

The formation of different crystal polymorphs can be influenced by the crystallization conditions, such as the solvent used and the rate of cooling. acs.orgnih.gov

Chemical Reactivity and Mechanistic Studies of 4 Ethoxy N 2 Furan 3 Yl Ethyl Benzamide

Transformations of the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic heterocycle, which makes it highly susceptible to certain chemical transformations, particularly electrophilic attack and oxidation. Its reactivity is significantly greater than that of benzene (B151609).

The furan ring is characterized by a high π-electron density, making it exceptionally reactive toward electrophiles, with reaction rates estimated to be many orders of magnitude faster than those of benzene. masterorganicchemistry.com Electrophilic substitution is the most common reaction pathway for furans. The substitution pattern is governed by the stability of the cationic intermediate (sigma complex), with a strong preference for attack at the C2 and C5 positions (α-positions) adjacent to the oxygen atom. libretexts.org Attack at these positions allows for more effective delocalization of the positive charge through resonance, involving the lone pairs of the furan oxygen. masterorganicchemistry.comlibretexts.org

Given that the furan in 4-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE is substituted at the 3-position, the available α-position (C2) and the other β-position (C4) are the primary sites for electrophilic attack. The C2 position is expected to be the most reactive site. Common electrophilic substitution reactions applicable to the furan moiety include:

Halogenation : Furan reacts vigorously with halogens like bromine and chlorine, often leading to polyhalogenated products under normal conditions. researchgate.net To achieve monosubstitution, milder conditions are necessary, such as the use of dioxane-bromine complex at low temperatures. researchgate.net

Nitration : Direct nitration with strong acids like nitric acid can lead to ring opening and polymerization. researchgate.net Milder nitrating agents, such as acetyl nitrate at low temperatures, are typically required to achieve substitution, yielding primarily the 2-nitro derivative. researchgate.net

Sulfonation : Furan can be sulfonated using mild reagents like a sulfur trioxide-pyridine complex at room temperature to prevent degradation of the sensitive ring system. researchgate.net

Acylation : Friedel-Crafts acylation requires mild catalysts like boron trifluoride or phosphoric acid when using acid anhydrides or acyl halides. researchgate.net The use of strong Lewis acids like aluminum chloride is generally avoided due to the acid-sensitivity of the furan ring. researchgate.net

Conversely, the electron-rich nature of the furan ring makes it generally unreactive toward nucleophilic substitution unless activated by strong electron-withdrawing groups, which are absent in this molecule.

Reaction Typical Reagents Predicted Major Product on Furan Ring
Halogenation Br₂ in Dioxane, -5°C2-Bromo-3-ylethyl-substituted furan
Nitration Acetyl nitrate (CH₃COONO₂), low temp.2-Nitro-3-ylethyl-substituted furan
Sulfonation SO₃-Pyridine complexFuran-2-sulfonic acid derivative
Acylation (CH₃CO)₂O, BF₃2-Acetyl-3-ylethyl-substituted furan

The furan ring is highly susceptible to oxidation, a process that has significant implications, particularly in biological systems. Many of the toxic effects associated with furan-containing compounds are linked to the metabolic oxidation of the furan ring. chemistrysteps.com This oxidation is often catalyzed by cytochrome P450 enzymes, which generate highly reactive electrophilic intermediates. chemistrysteps.comnih.gov

The initial step in the oxidation of a furan ring involves its conversion to a reactive intermediate, which can be an epoxide or, through rearrangement, a cis-enedione. chemistrysteps.com For the furan ring itself, this oxidation yields cis-2-butene-1,4-dial (BDA), a reactive α,β-unsaturated dialdehyde. nih.gov This electrophilic metabolite can then react with cellular nucleophiles such as the amine groups on lysine residues or the thiol groups on cysteine residues in proteins, leading to covalent adducts and potential cellular damage. chemistrysteps.comnih.gov

Chemical oxidation of the furan moiety in this compound can also be achieved using various reagents. For instance, singlet oxygen, generated photochemically, can react with the furan ring in a [4+2] cycloaddition reaction to form an endoperoxide, which can then rearrange to a reactive 4-oxo-enal. cognitoedu.org Other chemical oxidants, such as N-bromosuccinimide (NBS), can also trigger the oxidation and subsequent reactions. semanticscholar.org This reactivity has been harnessed in synthetic chemistry for creating cross-links between molecules. cognitoedu.orgnih.gov

Oxidation Type Reagent/Condition Reactive Intermediate Potential Subsequent Reaction
Metabolic Cytochrome P450 EnzymesEpoxide / cis-EnedioneCovalent binding to proteins/DNA
Photochemical Singlet Oxygen (¹O₂), LightEndoperoxide / 4-Oxo-enalCross-linking with nucleophiles
Chemical N-Bromosuccinimide (NBS)Oxidized Furan SpeciesCross-linking with nucleophiles

Reactions of the Benzamide (B126) Amide Linkage

The amide bond is the least reactive among carboxylic acid derivatives due to resonance stabilization, which delocalizes the nitrogen's lone pair of electrons into the carbonyl group. This reduces the electrophilicity of the carbonyl carbon and gives the C-N bond partial double-bond character. Nevertheless, the amide linkage can undergo specific reactions under forcing conditions.

Amide hydrolysis cleaves the C-N bond to yield a carboxylic acid and an amine. This reaction is generally slow and requires harsh conditions such as heating in the presence of strong acids or bases. researchgate.net

Acidic Hydrolysis : Under acidic conditions (e.g., refluxing with aqueous HCl or H₂SO₄), the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. researchgate.net A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of the amine (which is protonated to form a non-nucleophilic ammonium salt) yields the carboxylic acid. researchgate.net The protonation of the resulting amine drives the reaction to completion. For this compound, this would yield 4-ethoxybenzoic acid and 2-(furan-3-yl)ethanaminium salt.

Basic Hydrolysis : In the presence of a strong base (e.g., refluxing with aqueous NaOH), a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate, which then collapses to eject the amide anion. The amide anion is a very strong base and immediately deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and an amine. An acidic workup is required to protonate the carboxylate and obtain the free carboxylic acid. This reaction would yield sodium 4-ethoxybenzoate and 2-(furan-3-yl)ethanamine.

Substituents on the benzene ring can influence the rate of hydrolysis. Electron-donating groups, like the 4-ethoxy group, generally retard the rate of acid-catalyzed hydrolysis by destabilizing the protonated carbonyl intermediate.

Condition Reagents Products
Acidic Hydrolysis aq. HCl or H₂SO₄, heat4-Ethoxybenzoic acid + 2-(Furan-3-yl)ethanaminium salt
Basic Hydrolysis aq. NaOH or KOH, heatSodium 4-ethoxybenzoate + 2-(Furan-3-yl)ethanamine

The amide in this compound is secondary, meaning the nitrogen atom bears one hydrogen atom. This N-H bond is weakly acidic (pKa ≈ 17 for acetamide), significantly more so than in amines, due to the electron-withdrawing effect of the adjacent carbonyl group. masterorganicchemistry.com Deprotonation with a strong base can generate an amidate anion, which is a potent nucleophile.

This allows for derivatization at the amide nitrogen:

N-Alkylation : The amidate anion can react with alkyl halides in an Sₙ2 reaction to form a tertiary amide. This reaction typically requires a strong base (e.g., NaH) in an aprotic solvent.

N-Acylation : Reaction with an acyl chloride or anhydride can introduce a second acyl group, forming an imide. This transformation often requires a base to facilitate the reaction.

These derivatizations allow for the modification of the amide portion of the molecule, potentially altering its chemical and biological properties.

Reactivity of the Ethoxy-Substituted Benzene Ring

The benzene ring undergoes electrophilic aromatic substitution. The reactivity of the ring and the position of substitution are strongly influenced by the existing substituents. In this compound, the benzene ring is substituted with an ethoxy group (-OCH₂CH₃) and an amide group (-C(O)NH-R).

The ethoxy group is a powerful activating group. The oxygen atom's lone pairs are delocalized into the benzene ring via resonance, which significantly increases the electron density of the ring and makes it more susceptible to electrophilic attack. This resonance effect outweighs the inductive electron-withdrawing effect of the oxygen's electronegativity. The ethoxy group is an ortho, para-director.

The amide group , specifically the carbonyl attached to the ring, is a deactivating group. The carbonyl carbon is electrophilic and withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. This group is a meta-director.

When both an activating and a deactivating group are present, the activating group's directing effect dominates. Therefore, the ethoxy group will control the position of further electrophilic substitution. Since the para position is already occupied by the amide linkage, incoming electrophiles will be directed to the two equivalent ortho positions (C3 and C5) relative to the ethoxy group.

Reaction Typical Reagents Predicted Major Product on Benzene Ring
Nitration HNO₃, H₂SO₄Substitution at C3 (ortho to -OEt)
Halogenation Br₂, FeBr₃Substitution at C3 (ortho to -OEt)
Friedel-Crafts Alkylation CH₃Cl, AlCl₃Substitution at C3 (ortho to -OEt)
Friedel-Crafts Acylation CH₃COCl, AlCl₃Substitution at C3 (ortho to -OEt)

Electrophilic Aromatic Substitution Reactions

The furan ring is an electron-rich aromatic heterocycle and is known to undergo electrophilic aromatic substitution reactions. Theoretical considerations suggest that the furan moiety in this compound would be the primary site for such reactions, given its higher reactivity compared to the substituted benzene ring, which is deactivated by the electron-withdrawing amide group.

In general, electrophilic substitution on a 3-substituted furan can lead to substitution at the C2 and C5 positions. The regioselectivity of such reactions would be influenced by the electronic and steric effects of the ethylbenzamide substituent at the 3-position. Common electrophilic substitution reactions that could be explored for this compound include:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to introduce a halogen atom onto the furan ring.

Nitration: The use of mild nitrating agents would be necessary to avoid degradation of the furan ring.

Acylation: Friedel-Crafts acylation could potentially introduce an acyl group, though the conditions would need to be carefully controlled to prevent polymerization or decomposition of the furan.

Without experimental data, any discussion of specific reaction conditions, product yields, or regioselectivity for this compound remains speculative.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms requires detailed experimental studies, often involving techniques such as kinetic analysis, isotopic labeling, and computational modeling. As no such studies have been reported for this compound, this section remains an area for future research.

Mechanistic Pathways of Key Chemical Transformations

The mechanistic pathways for potential reactions, such as electrophilic substitution on the furan ring, would likely proceed through a standard arenium ion intermediate. The stability of this intermediate, and thus the reaction rate and regiochemical outcome, would be influenced by the substituent at the 3-position. Computational studies could provide valuable insights into the transition states and intermediates involved.

Kinetic and Thermodynamic Considerations in Reactions

Kinetic and thermodynamic data are fundamental to understanding the feasibility, rate, and equilibrium position of chemical reactions. For reactions involving this compound, no experimental kinetic or thermodynamic parameters have been published.

General principles suggest that the aromaticity of the furan ring provides a thermodynamic barrier to addition reactions, favoring substitution. However, the relative energies of reactants, intermediates, transition states, and products would need to be determined experimentally or through high-level computational chemistry to provide a quantitative understanding. For instance, understanding the kinetic versus thermodynamic control in potential reactions, such as Diels-Alder cycloadditions where the furan can act as a diene, would be a key area of investigation.

Computational and Theoretical Chemistry Studies of 4 Ethoxy N 2 Furan 3 Yl Ethyl Benzamide

Quantum Chemical Studies

Quantum chemical studies are fundamental to elucidating the electronic characteristics and predicting the reactivity of 4-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds analogous to this compound, such as 4-ethoxy-2,3-difluoro benzamide (B126), DFT calculations, often using the B3LYP functional with various basis sets, are employed to determine the relationship between structural and spectral properties. These calculations provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for evaluating the molecule's chemical reactivity and the potential for intermolecular charge transfer.

Global chemical descriptors derived from DFT, such as hardness, softness, and electronegativity, help in understanding the local and global reactivity, identifying potential sites for nucleophilic and electrophilic attacks. Furthermore, Mulliken population analysis, another outcome of DFT calculations, reveals the distribution of electron density across the molecule.

Hypothetical DFT Parameters for this compound

Parameter Hypothetical Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap 5.3 eV Relates to chemical stability and reactivity

Ab initio computations, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate description of molecular properties. These methods are instrumental in predicting the reactivity of this compound. While specific studies on this exact molecule are not prevalent, the methodologies applied to similar benzamide derivatives offer a clear indication of the expected outcomes. These computations can be used to calculate various molecular properties, including ionization potential, electron affinity, and electrostatic potential maps, which are crucial for predicting how the molecule will interact with other chemical species.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure and flexibility of this compound, which in turn influence its biological activity and physical properties.

The conformational space of this compound can be explored through systematic or stochastic searches to identify stable conformations and their corresponding energy minima. For similar molecules like 4-ethoxy-2,3-difluoro benzamide, potential energy surface (PES) scans are performed by systematically changing selected dihedral angles to find the most stable conformation. This process helps in understanding the flexibility of the molecule and the energy barriers between different conformations.

Once the minimum energy conformations are identified, detailed molecular geometries, including bond lengths, bond angles, and dihedral angles, can be accurately predicted. For related benzamide structures, these parameters are often calculated using DFT methods, and the results are compared with experimental data where available.

Hypothetical Predicted Bond Parameters for this compound

Bond Predicted Bond Length (Å) Predicted Bond Angle (°)
C=O (Amide) 1.24 -
C-N (Amide) 1.35 -

In Silico Spectroscopic Prediction

Computational methods can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. For instance, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra. In studies of related compounds, a good agreement between the calculated and experimental wavenumbers is often observed after applying appropriate scale factors.

Similarly, theoretical UV-Vis absorption spectra can be computed using Time-Dependent DFT (TD-DFT) to predict the electronic transitions and the maximum absorption wavelengths. These in silico predictions are valuable tools for characterizing the molecule and understanding its spectroscopic behavior.

Computational Simulation of NMR and IR Spectra

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectral properties of molecules. For a compound like this compound, DFT calculations could be employed to simulate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Simulated ¹H and ¹³C NMR Spectra: Theoretical chemical shifts for the hydrogen and carbon atoms in the molecule would be calculated. These predictions are based on the magnetic shielding environment of each nucleus within the optimized molecular geometry. The resulting data would provide a theoretical spectrum that could be used to anticipate the peak positions and multiplicities.

Simulated IR Spectrum: The vibrational frequencies of the molecule would be computed to generate a theoretical IR spectrum. Each peak in the simulated spectrum corresponds to a specific vibrational mode, such as C=O stretching of the amide, C-O-C stretching of the ethoxy and furan (B31954) groups, N-H bending, and aromatic C-H vibrations.

Illustrative Data Table of Predicted Spectral Peaks (Hypothetical):

Spectral Data Type Functional Group Predicted Wavenumber (cm⁻¹)
IR Amide C=O stretch ~1650-1680
IR N-H bend ~1550-1640
IR Aromatic C-H stretch ~3000-3100
IR C-O-C stretch (ethoxy) ~1050-1150

Note: This table is hypothetical and illustrates the type of data that would be generated from computational simulations. Actual values would require specific calculations for this compound.

Validation Against Experimental Spectroscopic Data

The accuracy of computational simulations is contingent upon their validation against experimentally obtained data. Once synthesized and purified, the actual ¹H NMR, ¹³C NMR, and FT-IR spectra of this compound would be recorded.

A comparative analysis would then be performed:

NMR: The calculated chemical shifts would be compared to the experimental values. A good correlation would confirm the proposed molecular structure and the accuracy of the computational model.

IR: The computed vibrational frequencies would be matched with the absorption bands in the experimental IR spectrum. Scaling factors are often applied to the theoretical frequencies to account for systematic errors in the computational methods.

Without experimental data for this compound, this crucial validation step cannot be performed.

Intermolecular Interaction Prediction through Computational Methods

Computational techniques are also instrumental in predicting how a molecule might interact with other molecules, including biological macromolecules.

Molecular Docking for Theoretical Binding Site Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this could involve docking it into the active site of a target protein to predict its binding mode and affinity. While no specific molecular docking studies have been published for this compound, research on similar furan-containing benzamides has explored their potential as inhibitors of various enzymes. For instance, derivatives have been investigated for their ability to overcome P-glycoprotein mediated multidrug resistance.

A typical molecular docking workflow would involve:

Preparation of the 3D structure of this compound.

Selection and preparation of a target protein structure.

Using docking software to predict the binding poses and calculate a docking score, which estimates the binding affinity.

Hypothetical Molecular Docking Results Table:

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Example Kinase -8.5 Hydrogen bond with SER123, Pi-pi stacking with PHE45

Note: This table is for illustrative purposes only. Actual targets and interactions would need to be determined through specific research.

Studies of Non-Covalent Interactions within Molecular Assemblies

The way molecules of this compound might interact with each other in a solid state or in solution can be investigated using computational methods that analyze non-covalent interactions. These interactions, such as hydrogen bonding, van der Waals forces, and pi-pi stacking, are crucial for understanding the physical properties and crystal packing of a compound.

Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions within a simulated molecular assembly, such as a dimer or a crystal lattice. This would provide insights into the forces governing the supramolecular structure of the compound.

Synthesis and Characterization of Analogues and Derivatives of 4 Ethoxy N 2 Furan 3 Yl Ethyl Benzamide

Systematic Modification of the 4-Ethoxybenzoyl Subunit

The 4-ethoxybenzoyl moiety offers multiple avenues for modification to probe structure-activity relationships (SAR). Key strategies include altering the peripheral alkoxy group and introducing various substituents onto the aromatic ring.

The ethoxy group at the 4-position of the benzoyl ring is a prime target for modification to modulate properties like lipophilicity, target engagement, and metabolic stability. Research on related scaffolds, such as (4-alkoxyphenyl)glycinamides, has shown that GPR88 agonist activity is highly sensitive to the length and branching of the alkoxy side chain. In that series, potency was found to decrease as the alkyl chain was shortened from n-pentyl to n-propyl.

Synthetic approaches to vary the alkoxy group are well-established. A common method involves the Williamson ether synthesis, where a 4-hydroxybenzoate (B8730719) precursor is treated with an appropriate alkyl halide (e.g., methyl iodide, propyl bromide, isopropyl bromide) in the presence of a base like potassium carbonate. The resulting 4-alkoxybenzoic acid can then be coupled with 2-(furan-3-yl)ethylamine to yield the desired benzamide (B126) analogues. Moving the alkoxy group to the ortho- or meta-positions can be achieved by starting with the corresponding 2-hydroxy- or 3-hydroxybenzoic acid precursors. These positional changes can significantly alter the molecule's conformation and its ability to form key interactions with biological targets.

Table 6.1.1: Representative Modifications of the Alkoxy Subunit


Modification TypeExample VariationSynthetic PrecursorRationale for Modification
Chain LengthMethoxy (CH₃O-)4-Hydroxybenzoic acid + Methyl iodideDecrease lipophilicity, probe for steric tolerance.
Chain Lengthn-Propoxy (CH₃CH₂CH₂O-)4-Hydroxybenzoic acid + n-Propyl bromideIncrease lipophilicity, explore hydrophobic pockets in target.
Chain BranchingIsopropoxy ((CH₃)₂CHO-)4-Hydroxybenzoic acid + Isopropyl bromideIncrease steric bulk, potentially improve metabolic stability.
Positional Isomerism2-Ethoxy2-Hydroxybenzoic acid + Ethyl iodideAlter hydrogen bonding patterns and overall conformation.
Positional Isomerism3-Ethoxy3-Hydroxybenzoic acid + Ethyl iodideInvestigate alternative binding modes.

Introducing substituents onto the benzoyl aromatic ring is a classical strategy to fine-tune electronic properties, solubility, and target interactions. The synthesis of N-substituted benzamide derivatives often involves coupling a substituted benzoic acid with an amine. drughunter.com For example, 4-ethoxybenzoic acid can be modified prior to the amide coupling step. Electron-withdrawing groups like halogens (e.g., fluorine, chlorine) or a trifluoromethyl group can be introduced to alter the acidity of the amide N-H and influence interactions like halogen bonding. nih.gov Conversely, electron-donating groups such as methyl or additional alkoxy groups can also be explored.

In studies of 2-phenoxybenzamides with antiplasmodial activity, the introduction and position of substituents on the benzoyl ring significantly impacted biological activity. For instance, a para-substituted analogue showed the highest activity and selectivity in the series. nih.gov This highlights the importance of systematic exploration of the substitution pattern on the aromatic ring to optimize biological outcomes.

Table 6.1.2: Examples of Aromatic Ring Substitutions on the 4-Ethoxybenzoyl Moiety


PositionSubstituentGeneral EffectPotential Impact on Activity
C-3 or C-5Fluoro (-F)Electron-withdrawingMay enhance binding affinity, improve metabolic stability.
C-3 or C-5Chloro (-Cl)Electron-withdrawingIncreases lipophilicity, can form specific halogen bonds.
C-3 or C-5Methyl (-CH₃)Electron-donatingAdds steric bulk, explores hydrophobic interactions.
C-2Fluoro (-F)Electron-withdrawingCan induce conformational changes ("ortho effect").
C-3Trifluoromethyl (-CF₃)Strongly electron-withdrawingSignificantly alters electronics and increases lipophilicity.

Exploration of the 2-(Furan-3-yl)ethyl Side Chain Analogues

Bioisosterism, or the replacement of one functional group with another that retains similar physicochemical properties, is a widely used strategy in drug design. The furan (B31954) ring can be replaced by other five- or six-membered heteroaromatic rings to modulate aromaticity, electronic distribution, and metabolic stability. Thiophene (B33073), pyrrole, thiazole, and pyridine (B92270) are common bioisosteres for furan. nih.gov For example, thiophene is often considered a close analogue of furan, and its substitution can lead to enhanced metabolic stability or improved target affinity. cambridgemedchemconsulting.com The synthesis of these analogues involves coupling 4-ethoxybenzoic acid with the corresponding heteroaryl-ethylamine, such as 2-(thiophen-3-yl)ethylamine or 2-(pyrrol-3-yl)ethylamine.

Table 6.2.1: Common Bioisosteric Replacements for the Furan Ring


Replacement RingKey Properties and RationaleRequired Amine Precursor
ThiopheneConsidered a classic bioisostere of furan; alters electronic character and may improve metabolic stability. drughunter.com2-(Thiophen-3-yl)ethylamine
PyrroleIntroduces a hydrogen bond donor (N-H), potentially forming new interactions with the target.2-(Pyrrol-3-yl)ethylamine
ThiazoleIntroduces both sulfur and nitrogen, altering the electrostatic potential and hydrogen bonding capacity.2-(Thiazol-4-yl)ethylamine
PyridineIntroduces a basic nitrogen atom, which can form salt bridges and improve solubility.2-(Pyridin-3-yl)ethylamine
Furan-2-yl (Isomer)Investigates the importance of the heteroatom position relative to the ethyl linker.2-(Furan-2-yl)ethylamine

The length and flexibility of the ethyl linker connecting the furan ring to the amide nitrogen can be modified to optimize the orientation of the heteroaromatic ring relative to the benzoyl moiety. Shortening the linker to a single methylene (B1212753) unit (N-(furan-3-ylmethyl)) or lengthening it to a propyl chain (N-[3-(furan-3-yl)propyl]) can probe the spatial requirements of the target binding site. Introducing branching, for instance by using a 2-(furan-3-yl)propylamine, adds steric bulk and can restrict conformational flexibility, which may lead to an increase in binding affinity and selectivity. The synthesis of these analogues requires the preparation of the corresponding modified furan-alkylamines, which are then coupled with 4-ethoxybenzoic acid. nih.gov

Table 6.2.2: Variations of the Alkyl Linker


Linker ModificationStructurePotential Effect
Shortening (Methyl)-CH₂-Reduces flexibility, alters spatial orientation of the furan ring.
Lengthening (Propyl)-CH₂CH₂CH₂-Increases flexibility, allows probing of deeper binding pockets.
Branching (Isopropyl)-CH(CH₃)CH₂-Introduces a chiral center, restricts bond rotation, increases steric hindrance.

Amide Bond Isosteric and Bioisosteric Replacements (e.g., Sulfonamide, Thiourea)

The amide bond is a critical functional group but can be susceptible to enzymatic hydrolysis in vivo. Replacing it with more stable bioisosteres can lead to compounds with improved pharmacokinetic profiles. drughunter.comcambridgemedchemconsulting.com Common replacements include sulfonamides and thioureas.

A sulfonamide analogue can be synthesized by reacting 2-(furan-3-yl)ethylamine with 4-ethoxybenzenesulfonyl chloride. The resulting N-[2-(furan-3-yl)ethyl]-4-ethoxybenzenesulfonamide maintains a hydrogen bond donor but replaces the planar carbonyl group with a tetrahedral sulfonyl group, altering the geometry and electronic properties.

Thiourea (B124793) derivatives represent another class of amide isosteres. A thiourea analogue can be prepared by reacting 4-ethoxybenzoyl isothiocyanate with 2-(furan-3-yl)ethylamine. The thiocarbonyl group (C=S) is a weaker hydrogen bond acceptor than the carbonyl (C=O) but increases the lipophilicity of the molecule. Studies on N-(arylcarbamothioyl)benzamides have demonstrated the synthetic accessibility and potential biological relevance of this scaffold.

Table 6.3: Examples of Amide Bond Isosteric Replacements


IsostereStructureKey Differences from AmideGeneral Synthetic Route
Sulfonamide-SO₂-NH-Tetrahedral geometry at sulfur; stronger hydrogen bond donor; typically more metabolically stable. nih.govReaction of a sulfonyl chloride with an amine.
Thiourea-NH-CS-NH-Planar geometry; weaker H-bond acceptor; increased size and lipophilicity.Reaction of an isothiocyanate with an amine.
1,2,3-TriazoleHeterocyclic ringMimics trans-amide geometry; metabolically stable; larger than an amide bond. drughunter.comCopper-catalyzed cycloaddition of an azide (B81097) and an alkyne.

Comprehensive Characterization of New Derivatives

A comprehensive characterization of new derivatives of 4-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE would typically involve a multi-faceted approach, combining various analytical techniques to elucidate their molecular structure and purity. This process is crucial for confirming the successful synthesis of the target molecules and for establishing a baseline for further studies.

In the study of new chemical entities, comparative spectroscopic analysis is an indispensable tool. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to provide detailed information about the molecular framework of newly synthesized analogues.

A comparative analysis would involve the systematic evaluation of the spectroscopic data of a series of analogues to identify trends in chemical shifts, vibrational frequencies, and fragmentation patterns. For instance, variations in substituents on the benzamide or furan rings would be expected to induce predictable changes in the NMR spectra, offering insights into the electronic environment of the atomic nuclei. Similarly, IR spectroscopy would highlight differences in the characteristic absorption bands of functional groups, such as the amide C=O and N-H stretching vibrations, which can be influenced by the electronic nature of neighboring substituents.

Currently, there are no published studies that present a comparative spectroscopic analysis for a series of analogues of this compound. Such research would be valuable in establishing a foundational understanding of the structure-property relationships within this specific class of compounds.

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsion angles, which are critical for a complete understanding of a molecule's conformation and intermolecular interactions in the solid state.

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Consequently, a structural comparison with its derivatives is not feasible. Future research in this area would be instrumental in providing a detailed atomistic picture of these molecules, which is essential for rational drug design and materials science applications.

Future Directions and Advanced Research in Benzamide Chemistry Relevant to 4 Ethoxy N 2 Furan 3 Yl Ethyl Benzamide

Development of Novel Synthetic Methodologies for Benzamides

The synthesis of benzamides, a cornerstone of organic chemistry, is continually evolving beyond traditional methods. nih.gov Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes applicable to complex molecules like 4-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE.

Modern approaches are moving away from classical condensation reactions, which often require harsh conditions and stoichiometric activating agents, towards catalytic methods. nih.gov Techniques such as direct amidation, facilitated by novel catalysts, and photocatalytic modifications offer milder reaction conditions and improved atom economy. researchgate.netrsc.org For instance, the use of ultrasound irradiation in the presence of specialized catalysts has been shown to provide a green, rapid, and high-yielding pathway for benzamide (B126) preparation. researchgate.net Continuous flow processes also represent a significant advancement, enabling safer and more scalable production with precise control over reaction parameters. google.com These methodologies could provide more effective ways to synthesize the target compound and its derivatives.

Methodology Traditional Approach (e.g., Schotten-Baumann) Modern Catalytic/Flow Approach
Reagents Requires conversion of carboxylic acid to acyl chloride (e.g., using SOCl₂), followed by reaction with an amine in the presence of a base.Direct coupling of carboxylic acids and amines using a catalyst; or continuous flow synthesis. researchgate.netgoogle.com
Conditions Often requires harsh reagents, anhydrous conditions, and can generate significant waste (e.g., HCl).Milder conditions, potentially lower temperatures, and reduced solvent usage. researchgate.net
Efficiency Can have good yields but may suffer from side reactions and purification challenges.High efficiency, improved atom economy, and easier purification. researchgate.net
Scalability Batch processes can be challenging to scale.Flow chemistry is inherently more scalable and offers better safety profiles for exothermic reactions. google.com

Exploration of the Compound in Materials Science and Engineering

The rigid structure of the benzamide group, combined with its capacity for hydrogen bonding, makes it a valuable building block in materials science. acs.org The specific combination of an aromatic benzamide with a furan (B31954) ring in this compound suggests potential applications in advanced materials.

Research into benzamide-containing polymers has shown their potential in creating high-performance materials with excellent thermal stability and mechanical strength. The hydrogen-bonding capabilities of the amide linkage can be exploited to create self-healing materials or supramolecular assemblies. Furthermore, the presence of conjugated systems (the benzene (B151609) and furan rings) suggests that derivatives could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tuning the electronic properties of the molecule is key. Fluorine substitution has been shown to suppress disorder in benzamide crystals, which could be a strategy to enhance electrical and mechanical properties in related materials. acs.org

Potential Application Area Relevant Structural Features Research Focus
High-Performance Polymers Rigid benzamide backbone, potential for intermolecular hydrogen bonding.Synthesis of novel polyamides with enhanced thermal and mechanical properties.
Organic Electronics Conjugated π-systems of the benzene and furan rings.Design of derivatives with tailored HOMO/LUMO energy levels for use as semiconductors or charge transport materials.
Self-Healing Materials Reversible hydrogen bonds of the amide group.Development of supramolecular polymers that can repair damage through reversible cross-linking.
Crystal Engineering Defined molecular geometry and hydrogen bonding sites.Controlling crystal packing to optimize properties like solubility, stability, and piezoelectricity. acs.org

Catalytic Applications of Benzamide-Based Ligands

The nitrogen and oxygen atoms within the benzamide functional group can act as coordination sites for metal ions, opening the door for their use as ligands in catalysis. researchgate.net The structure of this compound, which also includes a furan ring with an additional potential coordination site (the furan oxygen), makes it an interesting candidate for the design of novel ligands.

Chiral bisamide ligands have been successfully used in a variety of asymmetric catalytic reactions, demonstrating their utility in creating stereoselective products. researchgate.net Future research could involve designing and synthesizing derivatives of the title compound to act as ligands in transition-metal-catalyzed reactions such as cross-coupling, hydrogenation, or allylic alkylation. researchgate.net The electronic properties of the ligand, which can be tuned by modifying the substituents on the aromatic rings, would play a crucial role in the activity and selectivity of the resulting metal complex.

Integration of Artificial Intelligence and Machine Learning in Chemical Design

AI/ML Application Description Potential Impact on Research
De Novo Design Generative algorithms create novel molecular structures based on a learned chemical space. nih.govRapidly identify new benzamide derivatives with potentially superior properties before synthesis.
Property Prediction ML models predict physicochemical properties, biological activity, and toxicity. acs.orgPrioritize synthetic targets and reduce the likelihood of late-stage failures in drug discovery or materials development.
Retrosynthesis Planning AI tools suggest synthetic pathways for target molecules.Streamline the synthesis planning process and identify novel, more efficient routes.
Reaction Optimization Algorithms analyze experimental data to suggest optimal reaction conditions (temperature, catalyst, solvent). specialchem.comMinimize the number of experiments needed to achieve high yields and purity, saving time and resources.

Mechanistic Understanding of Complex Benzamide Transformations

A deep understanding of reaction mechanisms is fundamental to the development of new synthetic methods and the optimization of existing ones. Future research will likely employ a combination of advanced spectroscopic techniques and computational chemistry to unravel the intricate details of complex transformations involving benzamides.

For example, studying the mechanism of catalytic C-H activation for the functionalization of the benzamide aromatic ring can lead to the development of more selective and efficient reactions. Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and explain observed regioselectivity. researchgate.net Understanding the complex growth of benzamide crystals and the effect of additives can be crucial for controlling polymorphism in pharmaceutical and material applications. acs.org Such mechanistic insights are critical for moving beyond trial-and-error discovery to the rational design of chemical processes.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4-ETHOXY-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE, and how can purity be validated?

Methodological Answer: The synthesis typically involves coupling 4-ethoxybenzoyl chloride with 2-(furan-3-yl)ethylamine under anhydrous conditions. Key steps include:

  • Amide Bond Formation : Use a coupling agent like EDCl/HOBt in dichloromethane at 0–5°C, followed by stirring at room temperature for 12–24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC, Rf ~0.5 in ethyl acetate/hexane 1:1).
  • Characterization : Confirm structure using 1H^1H-NMR (e.g., ethoxy proton singlet at δ 1.3–1.4 ppm, furan protons at δ 6.2–7.4 ppm) and high-resolution mass spectrometry (HRMS) to match theoretical molecular weight .

Q. Which spectroscopic and crystallographic techniques are optimal for structural elucidation of this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1H^1H- and 13C^{13}C-NMR to confirm connectivity (e.g., benzamide carbonyl at ~168 ppm in 13C^{13}C-NMR).
    • FT-IR : Amide C=O stretch at ~1650–1680 cm1^{-1}, furan C-O-C at ~1250 cm1^{-1}.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles. Challenges include obtaining high-quality crystals via vapor diffusion (e.g., methanol/water) and addressing disorder in the furan moiety during refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational binding affinity predictions and experimental assay results for this compound?

Methodological Answer: Discrepancies may arise from solvent effects, protein flexibility, or force field inaccuracies. Strategies include:

  • Docking Refinement : Use molecular dynamics (MD) simulations (AMBER/CHARMM) to account for solvation and side-chain mobility.
  • Experimental Validation :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD_D) at varying pH/temperature.
    • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy contributions to binding.
      Cross-validate with mutational studies on target receptors (e.g., GPCRs or kinases) to identify critical interaction residues .

Q. What experimental designs are effective for evaluating the anti-inflammatory potential of this compound, and how are confounding factors addressed?

Methodological Answer:

  • In Vitro Assays :
    • COX-2 Inhibition : Measure IC50_{50} using a fluorometric kit (e.g., prostaglandin PGE2\text{PGE}_2 quantification in LPS-stimulated macrophages).
    • NF-κB Luciferase Reporter Assay : Quantify inhibition in HEK293T cells.
  • In Vivo Models :
    • Murine Carrageenan-Induced Paw Edema : Administer compound intraperitoneally (10–50 mg/kg) and compare edema reduction to dexamethasone controls.
    • Cytokine Profiling : ELISA for IL-6/TNF-α in serum.
      Confounding Factors : Include vehicle controls (DMSO <0.1%), normalize to baseline cytokine levels, and use blinded scoring for edema measurements .

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature (0–25°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP vs. pyridine) using a factorial design.
  • Microwave-Assisted Synthesis : Test 30-minute reactions at 80°C to accelerate kinetics.
  • Analytical Monitoring : Use in-situ FT-IR or LC-MS to track intermediate formation.
    Post-optimization, scale-up via flow chemistry (e.g., microreactor with 2-minute residence time) minimizes side products .

Q. What challenges arise during crystallographic refinement of this compound, and how are they mitigated?

Methodological Answer: Common challenges include:

  • Disordered Ethoxy/Furan Groups : Apply restraints (DFIX, SIMU) in SHELXL to model plausible conformations.
  • Twinned Crystals : Use TWINABS for data integration and refine with a twin law (e.g., -h, -k, -l).
  • Weak High-Angle Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to enhance resolution. Validate final models with Rfree_\text{free} < 0.25 and CheckCIF/PLATON reports .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s pharmacokinetic profile?

Methodological Answer:

  • LogP Optimization : Introduce electron-withdrawing groups (e.g., -CF3_3) to furan to reduce hydrophilicity (measure via shake-flask method).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Halogenation at the benzamide para-position often enhances microsomal stability by 30–50% .
  • Permeability : Use Caco-2 cell monolayers to assess apparent permeability (Papp_\text{app}); methyl or ethyl substitutions on the ethoxy group improve absorption .

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